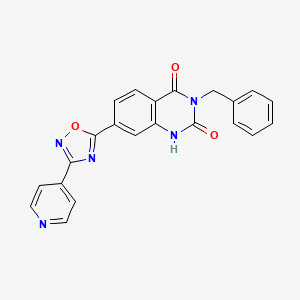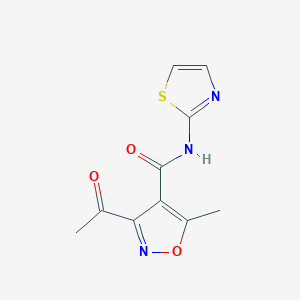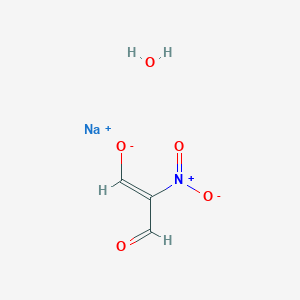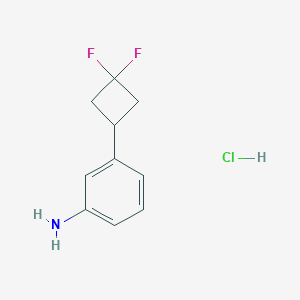![molecular formula C23H18ClN5 B2772866 N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-87-0](/img/structure/B2772866.png)
N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound that contains several functional groups and rings, including a triazole ring and a quinazoline ring . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic and the other of which contains two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole ring and the quinazoline ring would likely result in these parts of the molecule being planar. The chlorine atom attached to the phenyl ring would likely cause this part of the molecule to be slightly polar .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, the presence of hydrogen bonding sites, and the stability of its rings .Applications De Recherche Scientifique
H1-Antihistaminic Activity
Novel derivatives of triazoloquinazolines, including N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine, have been synthesized and evaluated for their H1-antihistaminic activity. These compounds have shown significant protective effects against histamine-induced bronchospasm in animal models, indicating their potential as new classes of H1-antihistaminic agents. The efficacy of these compounds is comparable to that of standard drugs like chlorpheniramine maleate, with minimal sedative effects, suggesting their suitability for further development as antihistamines (Alagarsamy et al., 2008), (Gobinath et al., 2015).
Anticancer Activity
Another area of application is in the field of anticancer research, where derivatives of triazoloquinazolin-5-amine have been synthesized and tested for their anticancer activities. Certain derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine and its analogs in cancer treatment (Reddy et al., 2015).
Adenosine Receptor Antagonism
Research has also explored the role of triazoloquinazoline derivatives as adenosine receptor antagonists. These compounds bind to adenosine receptors with high affinity and exhibit modulatory effects on potency and selectivity, which could be beneficial in developing treatments for conditions mediated by adenosine receptors (Kim et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5/c1-15-5-4-6-17(13-15)21-23-26-22(25-14-16-9-11-18(24)12-10-16)19-7-2-3-8-20(19)29(23)28-27-21/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSPWHFKODFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2772785.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2772786.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2772788.png)
![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2772790.png)

![1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772793.png)
![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)
![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)
![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)



